Cas no 2248375-62-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248375-62-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate
- EN300-6514148
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- Inchi: 1S/C14H9NO5S/c1-19-14-10(6-7-21-14)13(18)20-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3
- InChI Key: DHZPFAWIHVXYLK-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1OC)C(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 303.02014356g/mol
- Monoisotopic Mass: 303.02014356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 101Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514148-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 0.05g |
$983.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 0.1g |
$1031.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 0.25g |
$1078.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 0.5g |
$1124.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 2.5g |
$2295.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-6514148-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate |
2248375-62-2 | 10g |
$5037.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate: A Comprehensive Overview
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate, identified by the CAS number 2248375-62-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindoles, which are known for their unique structural properties and versatile reactivity. The molecule combines an isoindole ring system with a thiophene moiety, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.
The structure of this compound is characterized by a bicyclic isoindole system fused with a thiophene ring. The isoindole portion contributes to the molecule's aromaticity and stability, while the thiophene group introduces electron-withdrawing properties and enhances its reactivity in certain chemical transformations. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways.
One of the most notable aspects of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate is its potential as a building block for more complex structures. Researchers have demonstrated that this compound can undergo various reactions, including nucleophilic substitution and coupling reactions, to form advanced architectures. For instance, its carboxylate group can serve as an electrophilic site for nucleophilic attack, enabling the construction of amide bonds or ester linkages. This versatility makes it a valuable tool in medicinal chemistry for designing molecules with desired pharmacokinetic properties.
In terms of synthesis, this compound can be prepared through a variety of methods. One common approach involves the condensation of an appropriate isoindole derivative with a thiophene-containing precursor under controlled conditions. Recent advancements in catalytic methodologies have further streamlined its synthesis, making it more accessible for large-scale production. The use of transition metal catalysts has been particularly effective in facilitating key steps such as coupling reactions and cyclizations.
The application of CAS No 22483756 extends beyond synthetic chemistry into materials science. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies have shown that incorporating such heterocyclic compounds into polymer frameworks can enhance charge transport properties, which is crucial for applications like organic photovoltaics and field-effect transistors.
Moreover, the biological activity of this compound has been a subject of recent investigations. Preliminary assays indicate that it exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. These findings suggest that further exploration into its pharmacological profile could lead to its development as a therapeutic agent or a lead compound for drug design.
In conclusion, 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-carboxylate represents a promising compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry and materials science.
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